N-(3-chlorobenzyl)-N-propyl-3-furamide
Description
N-(3-chlorobenzyl)-N-propyl-3-furamide is a synthetic organic compound characterized by a furan-derived carboxamide backbone substituted with a 3-chlorobenzyl group and a propyl chain at the nitrogen atom. The 3-chlorobenzyl moiety (a benzyl group with a chlorine atom at the meta position) contributes to its steric and electronic properties, while the propyl chain modulates lipophilicity.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-propylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-7-17(15(18)13-6-8-19-11-13)10-12-4-3-5-14(16)9-12/h3-6,8-9,11H,2,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPYFZJKKRHQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=CC=C1)Cl)C(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-N-propyl-3-furamide typically involves the reaction of 3-chlorobenzyl chloride with N-propylamine, followed by the introduction of the furan ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: React 3-chlorobenzyl chloride with N-propylamine in the presence of a base to form N-(3-chlorobenzyl)-N-propylamine.
Step 2: Introduce the furan ring through a subsequent reaction, possibly involving a furan derivative and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-N-propyl-3-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Benzyl derivatives.
Substitution: Substituted benzyl derivatives with different functional groups.
Scientific Research Applications
N-(3-chlorobenzyl)-N-propyl-3-furamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-propyl-3-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds for Comparison
3-Chloro-N-phenyl-phthalimide ()
- Structure : Phthalimide backbone with 3-chloro and phenyl substituents.
- Key Differences : The phthalimide ring system (two fused carbonyl groups) contrasts sharply with the furamide's furan-based carboxamide. This difference impacts electron distribution and reactivity. Phthalimides are often used as polymer precursors, whereas furamides may prioritize bioactivity due to furan’s heterocyclic versatility .
(E)-N-(3-((3-chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide ()
- Structure : Sulfonamide β-lactamase inhibitor featuring a 3-chlorobenzyl group attached via an ether linkage.
- Key Differences : The target compound’s 3-chlorobenzyl is directly N-bound, whereas this analog uses an O-benzyl linkage. Direct N-substitution may enhance steric hindrance and alter binding affinity in enzymatic targets .
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) ()
- Structure : Cyclopropanecarboxamide with a tetrahydrofuran ring and 3-chlorophenyl group.
- Key Differences : Cyprofuram’s partially saturated furan ring and cyclopropane moiety increase rigidity and stability compared to the target’s unsaturated furamide. Such differences could influence environmental persistence in agricultural uses .
Quinoline-based N-(3-chlorobenzyl) Derivatives () Structure: Complex quinoline scaffolds with 3-chlorobenzylamino substituents. This may enhance interactions with biological targets like kinases or DNA, suggesting divergent therapeutic applications .
Structural and Application-Based Comparison Table
Substituent Effects on Bioactivity
- 3-Chlorobenzyl Group : Common in agrochemicals (e.g., cyprofuram) and enzyme inhibitors (). Chlorine’s electron-withdrawing nature enhances binding to hydrophobic pockets in targets.
- Propyl Chain: The shorter alkyl chain in the target compound, compared to bulkier groups in quinoline derivatives (), may reduce metabolic stability but improve membrane permeability.
- Furan vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
